molecular formula C17H17Cl3N2O2 B2405200 N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide CAS No. 91406-37-0

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide

Cat. No.: B2405200
CAS No.: 91406-37-0
M. Wt: 387.69
InChI Key: OWOLCYRBYRIEHE-UHFFFAOYSA-N
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Description

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a metabolite of prochloraz, a widely used fungicide. The compound’s structure includes a pyridine ring, a carboxamide group, and a trichlorophenoxyethyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with N-propylamine. The reaction is carried out in an amination vessel with stirring and heating to a specific temperature. The reaction proceeds for 8-10 hours, followed by a 1-2 hour holding period to ensure completion. The product is then isolated by distillation under reduced pressure, and the resulting amine salt is neutralized with a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of 2-(2,4,6-trichlorophenoxy)ethyl bromide as a starting material instead of the chloride. The bromide is reacted with N-propylamine under reflux conditions for 8 hours. After the reaction, excess N-propylamine is removed, and the product is acidified with hydrochloric acid to yield a white solid .

Chemical Reactions Analysis

Types of Reactions

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research explores its potential therapeutic applications and effects on different biological targets.

    Industry: It is used in the formulation of fungicides and other agricultural chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its role as a metabolite of prochloraz also highlights its importance in understanding the metabolic pathways and environmental impact of fungicides .

Properties

IUPAC Name

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2/c1-2-7-22(17(23)15-5-3-4-6-21-15)8-9-24-16-13(19)10-12(18)11-14(16)20/h3-6,10-11H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOLCYRBYRIEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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